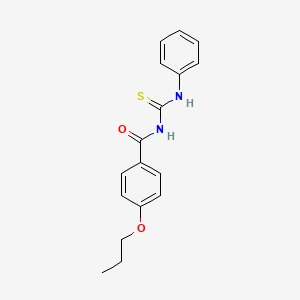![molecular formula C14H12ClNO2 B5141933 3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
3-[(3-chlorobenzyl)oxy]benzamide
Descripción general
Descripción
3-[(3-chlorobenzyl)oxy]benzamide, also known as CB-1 antagonist, is a synthetic compound that is widely used in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which is mainly found in the central nervous system. CB-1 receptors are involved in various physiological processes, including appetite regulation, pain perception, and mood modulation. Therefore, CB-1 antagonists have potential therapeutic applications in obesity, pain management, and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Antagonist Development
3-[(3-chlorobenzyl)oxy]benzamide and its derivatives play a crucial role in the synthesis of novel non-peptide CCR5 antagonists. Studies have demonstrated the preparation of these compounds using various synthesis methods, emphasizing their potential in antagonist development. For instance, Cheng De-ju (2014) and H. Bi (2014, 2015) have detailed the synthesis and characterization of these compounds, highlighting their significance in the field of medicinal chemistry (Cheng De-ju, 2014), (H. Bi, 2014), (H. Bi, 2015).
Tandem Oxidative Amidation Processes
The compound is also pivotal in the development of tandem oxidative amidation processes. Research by Ghosh et al. (2013) demonstrated a green method for benzamide formation, which is vital for various benzamide syntheses, including 3-[(3-chlorobenzyl)oxy]benzamide derivatives (Ghosh et al., 2013).
Biological and Biochemical Activity
Various benzamides, including 3-[(3-chlorobenzyl)oxy]benzamide, have been explored for their biological and biochemical activities. Studies have shown their potential in inhibiting nuclear enzymes like poly(ADP-ribose) synthetase, which is crucial in understanding their biological function and potential therapeutic applications. Research by Purnell and Whish (1980) and Milam and Cleaver (1984) have provided insights into the inhibitory effects of these compounds onspecific metabolic processes (Purnell & Whish, 1980), (Milam & Cleaver, 1984).
Advancements in Organic Chemistry
The compound also contributes significantly to advancements in organic chemistry, particularly in understanding and improving reaction mechanisms. Studies like those by McClelland (1975) and Ziegler et al. (1972) focus on the acid-catalyzed hydrolysis of benzamide and reactions involving benzamide oxime, respectively, offering valuable insights into the mechanisms at play (McClelland, 1975), (Ziegler et al., 1972).
Role in Pharmacology and Drug Synthesis
The pharmacological implications and potential of 3-[(3-chlorobenzyl)oxy]benzamide are explored in various studies. For example, Iwanami et al. (1981) and Mobinikhaledi et al. (2006) investigated the synthesis and neuroleptic activity of certain benzamides, as well as their antibacterial properties, indicating a diverse range of applications in drug development (Iwanami et al., 1981), (Mobinikhaledi et al., 2006).
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXJYKCTIPZAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methoxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)